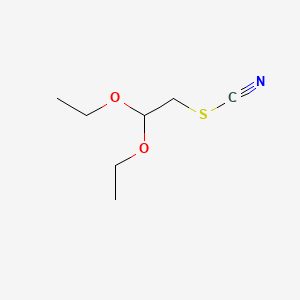

2,2-Diethoxyethyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

38342-01-7 |

|---|---|

Molecular Formula |

C7H13NO2S |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2,2-diethoxyethyl thiocyanate |

InChI |

InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-11-6-8/h7H,3-5H2,1-2H3 |

InChI Key |

GYEKCZCXSJSOQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CSC#N)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethoxyethyl Thiocyanate

Direct Synthetic Routes to Thiocyanates

Direct routes are often favored for their efficiency and predictability. They typically involve a single key transformation step to install the thiocyanate (B1210189) moiety.

Nucleophilic Substitution of Halogenated Diethoxyethyl Precursors with Thiocyanate Sources

The most established and direct method for synthesizing 2,2-Diethoxyethyl thiocyanate is through a nucleophilic substitution reaction. This pathway utilizes a readily available halogenated precursor, 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde (B98955) diethyl acetal), and a thiocyanate salt. nist.govsigmaaldrich.com The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic thiocyanate anion displaces the bromide ion from the primary carbon. researchgate.net

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack via either the sulfur or the nitrogen atom. In reactions with primary alkyl halides like 2-bromo-1,1-diethoxyethane, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the formation of the desired alkyl thiocyanate rather than the isomeric isothiocyanate.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the substitution reaction are highly dependent on the chosen conditions. Key parameters for optimization include the solvent, temperature, and nature of the thiocyanate salt.

Solvent Systems: The choice of solvent is critical in SN2 reactions. Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents can solvate the cation (e.g., K⁺ from KSCN) while leaving the thiocyanate anion relatively free and highly nucleophilic, thus accelerating the reaction rate. Protic solvents, such as ethanol (B145695) or water, can solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. sigmaaldrich.com Heating the reaction mixture under reflux is a common practice to increase the reaction rate. sigmaaldrich.com

Thiocyanate Source: Potassium thiocyanate (KSCN) and sodium thiocyanate (NaSCN) are the most common reagents. wikipedia.org Their solubility in the chosen solvent system is a key consideration. For instance, KSCN is soluble in acetone, facilitating a homogenous reaction environment.

Temperature: As with most SN2 reactions, increasing the temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination, although this is less of a concern with primary substrates like 2-bromo-1,1-diethoxyethane. Typical conditions involve heating the mixture for several hours to ensure the reaction proceeds to completion.

Table 1: Representative Conditions for Nucleophilic Substitution This table presents typical, generalized conditions for the SN2 reaction of primary alkyl bromides with thiocyanate salts, applicable to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Precursor | 2-Bromo-1,1-diethoxyethane | Primary alkyl halide, good leaving group (Br⁻). |

| Reagent | Potassium Thiocyanate (KSCN) | Provides the nucleophilic thiocyanate anion. |

| Solvent | Acetone | Polar aprotic solvent, dissolves KSCN, favors SN2 pathway. |

| Temperature | 50-60 °C (Reflux) | Increases reaction rate without promoting significant side reactions. |

| Stoichiometry | 1.1 - 1.5 equivalents of KSCN | A slight excess of the nucleophile ensures complete consumption of the alkyl halide. |

Catalytic Approaches in Substitution Reactions

While the reaction often proceeds without a catalyst, certain additives can enhance the rate and yield.

Iodide Catalysis: The addition of a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can accelerate the reaction. This involves an in-situ Finkelstein reaction, where the bromide is first substituted by iodide to form the more reactive 2-iodo-1,1-diethoxyethane. The iodide is a better leaving group than bromide, and it is subsequently displaced by the thiocyanate anion, regenerating the iodide catalyst.

Phase-Transfer Catalysis: When dealing with biphasic solvent systems (e.g., an aqueous solution of KSCN and an organic solvent with the alkyl halide), a phase-transfer catalyst (PTC) can be employed. Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) transport the thiocyanate anion from the aqueous phase to the organic phase, enabling it to react with the alkyl halide.

Addition Reactions Leading to this compound

An alternative, though less direct, synthetic route involves the addition of a thiocyanate-containing reagent across the double bond of an unsaturated precursor. researchgate.net The logical precursor for this approach is ethyl vinyl ether (ethoxyethene). nih.gov This method relies on the reactivity of the electron-rich double bond in the vinyl ether.

Thiocyanation of Unsaturated Precursors

The addition of a thiocyanate group to an alkene can be achieved through various methods, often involving the generation of an electrophilic thiocyanating agent or a thiocyanate radical. For instance, thiocyanogen (B1223195), (SCN)₂, or reagents that generate it in situ, can add across a double bond.

However, the direct addition to ethyl vinyl ether to form this compound presents a significant regiochemical challenge. The reaction would require the addition of the 'SCN' moiety to the carbon already bearing the two ethoxy groups and a hydrogen atom to the terminal carbon.

Regioselectivity and Stereoselectivity in Addition Pathways

The outcome of addition reactions to vinyl ethers is governed by the electronic properties of the substrate.

Regioselectivity: The oxygen atom in ethyl vinyl ether exerts a strong +M (mesomeric) effect, making the terminal carbon (β-carbon) of the double bond electron-rich and thus nucleophilic. Consequently, standard electrophilic additions (e.g., with H-X or X-Y reagents) follow Markovnikov's rule, where the electrophile (E⁺) adds to the β-carbon to form a stable oxocarbenium ion intermediate at the α-carbon. The subsequent attack by the nucleophile (Nu⁻) on this cation would yield a 1-substituted-1,2-diethoxyethane derivative. Radical additions, conversely, would be expected to place the radical on the α-carbon, also leading to substitution at the β-position. Therefore, achieving the desired this compound structure via a standard one-step addition to ethyl vinyl ether is not a straightforward pathway, as it would represent an anti-Markovnikov addition of the SCN group to the α-carbon.

Stereoselectivity: For addition reactions that could potentially generate a new stereocenter, stereoselectivity would be a key consideration. For example, the addition of thiocyanogen often proceeds via an anti-addition mechanism, passing through a thiiranium ion intermediate, which would result in a trans relationship between the added groups. However, given the regiochemical unlikelihood of forming this compound through this route, a detailed stereochemical analysis remains theoretical.

Indirect Synthetic Strategies Involving the Diethoxyethyl Fragment

Indirect methods for synthesizing this compound primarily involve starting with a pre-formed 2,2-diethoxyethyl group and subsequently introducing the thiocyanate functionality. This is often more efficient than constructing the molecule in a linear fashion where the acetal (B89532) might be introduced late in the sequence. The two main precursors for this strategy are aminoacetaldehyde diethyl acetal and halo-acetal derivatives.

Derivatization of Aminoacetaldehyde Diethyl Acetal

A potential, though synthetically challenging, pathway to this compound begins with aminoacetaldehyde diethyl acetal. In principle, a primary aliphatic amine can be converted into a thiocyanate. This transformation typically proceeds through the formation of a diazonium salt, which is then displaced by a thiocyanate anion.

The process begins with the diazotization of the primary amine using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. This creates a highly reactive aliphatic diazonium salt intermediate (RN₂⁺). This intermediate can then, theoretically, react with a thiocyanate salt, such as potassium thiocyanate (KSCN), to yield the target alkyl thiocyanate.

However, this route is fraught with difficulties. Aliphatic diazonium salts are notoriously unstable, even at low temperatures, and readily decompose through multiple pathways. orgoreview.com They tend to form carbocations that lead to a mixture of products from substitution (often with the solvent), elimination, and rearrangement reactions. nih.gov This contrasts sharply with the analogous Sandmeyer reaction for aromatic amines, where aryl diazonium salts are significantly more stable and provide a reliable route to aryl thiocyanates. wikipedia.orgorganic-chemistry.org Consequently, the conversion of aminoacetaldehyde diethyl acetal to this compound via diazotization is expected to be a low-yielding process, complicated by the formation of byproducts like 2,2-diethoxyethanol (B41559) and the isomeric, and often more thermodynamically stable, 2,2-diethoxyethyl isothiocyanate.

Functionalization of Related Acetals for Thiocyanate Incorporation

A more direct and widely employed strategy for synthesizing alkyl thiocyanates involves the nucleophilic substitution of an alkyl halide. wikipedia.org In the context of this compound, the key starting material is bromoacetaldehyde diethyl acetal. This compound is a bifunctional molecule featuring a good leaving group (the bromide ion) and a masked aldehyde function in the form of the diethyl acetal. thieme-connect.de

The synthesis is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. Bromoacetaldehyde diethyl acetal is treated with an alkali metal thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The thiocyanate ion (SCN⁻), acting as a potent nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the C-S bond of the target this compound.

This method is generally efficient for primary halides like bromoacetaldehyde diethyl acetal, as the SN2 mechanism is favored and the competing elimination reaction (E2) is minimized. wikipedia.org The acetal group is stable under these neutral or slightly basic reaction conditions, making it an excellent protecting group for the aldehyde functionality. Other related acetals, such as chloroacetaldehyde (B151913) diethyl acetal or bromoacetaldehyde dimethyl acetal, can also be used as substrates in similar substitution reactions. researchgate.net

Comparative Analysis of Synthetic Protocols

When evaluating the different synthetic routes to this compound, it is crucial to compare their efficiency, scope, and environmental impact.

Assessment of Reaction Efficiency and Yields

The efficiency and yield of a synthetic protocol are paramount for its practical application. The two primary indirect strategies discussed exhibit significant differences in this regard.

The functionalization of bromoacetaldehyde diethyl acetal is generally the more efficient and higher-yielding method. SN2 reactions of primary alkyl bromides with thiocyanate salts are typically clean and proceed with high conversion. While specific yield data for this compound is not prominently reported, analogous reactions with other primary alkyl halides consistently produce yields ranging from good to excellent. capes.gov.br

In contrast, the derivatization of aminoacetaldehyde diethyl acetal via a diazonium salt intermediate is expected to be inefficient. The inherent instability of the aliphatic diazonium ion leads to a variety of side reactions, which significantly lowers the yield of the desired thiocyanate and complicates purification. orgoreview.com

| Synthetic Protocol | Key Precursor | Typical Reagents | General Reaction Type | Expected Yield |

|---|---|---|---|---|

| Functionalization of Halo-Acetal | Bromoacetaldehyde diethyl acetal | KSCN or NaSCN, Acetone/DMF | SN2 Substitution | Good to Excellent (>75%) |

| Derivatization of Amino-Acetal | Aminoacetaldehyde diethyl acetal | 1. NaNO₂, HCl 2. KSCN | Diazotization-Substitution | Low to Poor (<25%) |

Evaluation of Reagent Scope and Substrate Compatibility

The amino-acetal derivatization route has a much narrower scope. The strongly acidic conditions required to generate the diazonium salt are incompatible with any acid-sensitive functional groups. The acetal moiety itself is at risk of hydrolysis back to the aldehyde under these conditions, which could lead to further unwanted side reactions.

Considerations for Sustainable and Green Chemical Syntheses

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. organic-chemistry.org

The preferred synthesis of this compound via the halo-acetal can be optimized with green principles in mind.

Solvent Choice : While traditional solvents like DMF are effective, greener alternatives such as acetone or more modern bio-derived solvents could be employed.

Catalysis : The use of phase-transfer catalysts (PTCs) can enhance reaction rates in biphasic systems (e.g., water/organic), potentially eliminating the need for flammable and toxic organic solvents.

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times for nucleophilic substitutions of alkyl halides, leading to significant energy savings and often cleaner reactions. organic-chemistry.org

The diazotization route is inherently less "green" due to the use of strong acids and the poor atom economy resulting from low yields and the generation of significant waste from side products.

Chemical Reactivity and Transformation Pathways of 2,2 Diethoxyethyl Thiocyanate

Nucleophilic Reactivity of the Thiocyanate (B1210189) Group

The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, depending on the nature of the electrophile and the reaction conditions. This characteristic is central to its reactivity profile.

The thiocyanate anion, whether as a salt or in a molecule like 2,2-diethoxyethyl thiocyanate where the S-C bond can be cleaved, can attack a variety of electrophilic centers. The choice of the nucleophilic atom (S or N) is governed by Hard-Soft Acid-Base (HSAB) theory. The softer sulfur atom preferentially attacks softer electrophiles (e.g., alkyl halides), while the harder nitrogen atom tends to attack harder electrophiles (e.g., acyl chlorides).

In the context of this compound, the thiocyanate group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, leading to the formation of a new carbon-sulfur bond.

Table 1: Examples of Nucleophilic Attack by Thiocyanates

| Electrophile | Product Type |

|---|---|

| Alkyl Halide | Alkyl Thiocyanate |

| Acyl Halide | Acyl Isothiocyanate |

This table illustrates the general reactivity of the thiocyanate group with various electrophiles.

Organic thiocyanates can rearrange to their more stable isothiocyanate isomers (-N=C=S). This isomerization is often promoted by heat or catalysis and is a key transformation pathway for this class of compounds. The rearrangement is thought to proceed through an intimate ion pair mechanism. For this compound, this would result in the formation of 2,2-diethoxyethyl isothiocyanate. This transformation is significant as isothiocyanates are valuable intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles.

Electrophilic Reactivity of the Acetal (B89532) Moiety

The acetal group in this compound serves as a protected form of an aldehyde. Its reactivity is primarily characterized by its susceptibility to hydrolysis under acidic conditions, which regenerates the carbonyl group.

The deprotection of the acetal to reveal the aldehyde functionality is a common and crucial transformation. researchgate.net This hydrolysis is typically catalyzed by acid. unt.edu A variety of conditions can be employed for this purpose, ranging from strong aqueous acids to milder Lewis acid catalysts. organic-chemistry.orgrsc.org The choice of method depends on the sensitivity of other functional groups in the molecule, such as the thiocyanate group.

Table 2: Selected Methods for Acetal Deprotection

| Reagent/Catalyst | Conditions |

|---|---|

| Aqueous HCl or H₂SO₄ | Standard acidic hydrolysis |

| Er(OTf)₃ | Mild Lewis acid catalysis in wet nitromethane (B149229) organic-chemistry.org |

| NaBArF₄ | Catalytic amount in water at 30 °C organic-chemistry.org |

| Iodine (I₂) | Neutral conditions in a water/surfactant system organic-chemistry.org |

This table presents a selection of reported methods for the cleavage of acetals to their corresponding carbonyl compounds. unt.eduorganic-chemistry.orgrsc.org

Upon hydrolysis, this compound is converted to 2-oxoethyl thiocyanate, an α-thiocyanato aldehyde. This product is a bifunctional molecule with both an electrophilic aldehyde and a nucleophilic thiocyanate group, setting the stage for subsequent intramolecular reactions.

While less common than hydrolysis, the acetal group can react with strong carbon-based nucleophiles. This reaction typically requires the presence of a Lewis acid to activate the acetal, leading to the formation of an oxocarbenium ion intermediate. This highly electrophilic species can then be trapped by a carbon nucleophile, such as an organometallic reagent or an enolate, to form a new carbon-carbon bond.

Cyclization Reactions and Heterocycle Formation

The presence of both a protected aldehyde and a thiocyanate group within the same molecule makes this compound a promising precursor for the synthesis of various heterocyclic compounds. thieme-connect.de These cyclization reactions can be designed to occur either after the deprotection of the acetal or through a one-pot process.

Following the hydrolysis of the acetal to 2-oxoethyl thiocyanate, the molecule possesses both an electrophilic carbonyl carbon and a nucleophilic nitrogen atom in the thiocyanate group. This arrangement is ideal for intramolecular cyclization. For example, under appropriate conditions, the nitrogen of the thiocyanate could attack the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, such as a thiazole (B1198619) derivative.

Furthermore, the thiocyanate group itself can be transformed into other reactive functionalities that can participate in cyclization. For instance, reduction of the thiocyanate can yield a thiol, which can then undergo cyclization with the aldehyde formed upon acetal hydrolysis to generate sulfur-containing heterocycles like tetrahydrothiophenes.

Table 3: Potential Heterocyclic Systems from this compound Derivatives

| Precursor | Reaction Type | Heterocyclic Product |

|---|---|---|

| 2-Oxoethyl thiocyanate | Intramolecular nucleophilic attack | Thiazole derivatives |

| 2-Hydroxyethyl thiol (from reduction and hydrolysis) | Intramolecular condensation | Tetrahydrothiophene derivatives |

This table outlines plausible pathways to heterocyclic systems starting from this compound and its immediate derivatives.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and the strategic use of bifunctional precursors like this compound offers an efficient route to complex molecular architectures. thieme-connect.de

Conversion of the Thiocyanate Group to Other Sulfur-Containing Functionalities

The thiocyanate group is a versatile precursor to a range of other sulfur-containing functional groups, enhancing the synthetic utility of this compound.

The reduction of organic thiocyanates to their corresponding thiols is a well-established transformation. Several methods have been reported for this conversion, avoiding harsh conditions that might affect other functional groups in the molecule.

One effective method involves the use of phosphorus pentasulfide (P₂S₅) in a non-reductive protocol. This reaction is typically carried out in a solvent like toluene (B28343) under reflux conditions. The proposed mechanism involves the initial thionation of the thiocyanate to a dithiocarbamate (B8719985) derivative, which then decomposes to the thiol. osi.lv

Another powerful method is the reduction with an alkali metal, such as sodium, in liquid ammonia . This technique selectively cleaves the carbon-sulfur bond of the thiocyanate to generate the corresponding thiol upon acidic workup. acs.org

Table 2: Methods for the Reduction of Organic Thiocyanates to Thiols

| Reagent | Solvent | Conditions | General Yields | Reference |

| Phosphorus pentasulfide (P₂S₅) | Toluene | Reflux | Good to moderate | osi.lv |

| Sodium (Na) | Liquid Ammonia (NH₃) | -78 °C to reflux | High | acs.org |

The sulfur atom in the thiocyanate group is in a low oxidation state and can be readily oxidized to various higher oxidation states, leading to a range of sulfur-containing functional groups. The oxidation products often depend on the oxidant used and the reaction conditions.

Oxidation of thiocyanates can yield products such as sulfonic acids (or their derivatives) and sulfonyl cyanides . Strong oxidizing agents are typically required for these transformations.

Furthermore, the oxidation of the thiocyanate ion (SCN⁻) itself has been studied extensively, often in biological contexts. For instance, peroxidases can catalyze the oxidation of SCN⁻ by hydrogen peroxide to form hypothiocyanite (OSCN⁻) . youtube.com Further oxidation can lead to the formation of sulfate (B86663) and cyanate (B1221674). researchgate.net In a chemical setting, ruthenium complexes have been shown to catalyze the oxidation of thiocyanate with hydrogen peroxide, also yielding sulfate and cyanate as the final products. libretexts.org The oxidation of sodium thiocyanate with air and hydrogen peroxide can lead to the formation of sodium sulfate. juniperpublishers.com

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | General Observations |

| Strong Oxidants (e.g., KMnO₄, H₂O₂) | Sulfonic acid derivative, Sulfonyl cyanide | The diethoxyethyl group may also be susceptible to oxidation. |

| Peroxidase/H₂O₂ | Hypothiocyanite derivative | Mimics biological oxidation pathways. youtube.comnih.gov |

| Ru catalyst/H₂O₂ | Sulfate and cyanate derivatives | Catalytic oxidation leading to complete breakdown of the thiocyanate group. libretexts.org |

Role in Advanced Organic Synthesis

As a Versatile Synthon for Complex Organic Molecules

Organic thiocyanates, such as 2,2-diethoxyethyl thiocyanate (B1210189), are highly valued as synthons in organic chemistry. wikipedia.org They provide efficient access to a variety of sulfur-containing functional groups and molecular scaffolds. wikipedia.org The thiocyanate group (R-S-C≡N) is a linchpin for introducing sulfur and nitrogen functionalities into a molecule. wikipedia.org The presence of the 2,2-diethoxyethyl moiety offers the latent functionality of an aldehyde, which can be unmasked under specific reaction conditions, further expanding its synthetic utility. This dual functionality makes it a powerful tool for the synthesis of intricate organic molecules.

The versatility of organic thiocyanates stems from their ability to undergo various transformations. wikipedia.org For instance, they can be hydrolyzed to form thiocarbamates. wikipedia.org This reactivity, coupled with the latent aldehyde, allows for the strategic construction of complex structures that might otherwise require lengthy, multi-step synthetic sequences.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries. beilstein-journals.orgnih.govrsc.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov The versatility of the Ugi reaction is demonstrated by its ability to accommodate a wide range of starting materials and to be adapted for the synthesis of various heterocyclic structures. beilstein-journals.orgnih.gov

While direct participation of 2,2-diethoxyethyl thiocyanate in a classical Ugi reaction is not explicitly detailed, its structural components are highly relevant to Ugi-type syntheses. For example, the related compound aminoacetaldehyde dimethyl acetal (B89532) is a key component in a well-established Ugi four-component reaction used to synthesize an advanced precursor to the pharmaceutical agent Praziquantel. orgsyn.org In this synthesis, aminoacetaldehyde dimethyl acetal serves as the amine component. orgsyn.orgresearchgate.net This highlights the utility of the aminoacetal structural motif, which is analogous to the structure of this compound after a hypothetical conversion of the thiocyanate to an amine, in the design of Ugi-type reactions for the generation of complex, peptide-like scaffolds. orgsyn.orgresearchgate.net The Ugi reaction's flexibility allows for innovative modifications, including the use of alternative components to expand its synthetic scope. mdpi.comresearchgate.net

The application of MCRs extends beyond the classical Ugi reaction, with numerous strategies developed to synthesize diverse molecular scaffolds. nih.govresearchgate.net These reactions often capitalize on the unique reactivity of functional groups to build complex structures efficiently. rsc.org The principles of MCRs, which emphasize bond-forming efficiency and the generation of molecular complexity in a single operation, are central to modern drug discovery and organic synthesis. beilstein-journals.orgnih.gov

Precursor for Nitrogen- and Sulfur-Containing Heterocyclic Scaffolds

Nitrogen- and sulfur-containing heterocycles are of immense importance in medicinal chemistry due to their presence in a vast number of biologically active compounds. openmedicinalchemistryjournal.com The strategic use of precursors that contain both nitrogen and sulfur functionalities is a highly effective approach for the synthesis of these valuable scaffolds.

The imidazole (B134444) ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and biologically active molecules. researchgate.netrsc.org A variety of synthetic methods have been developed for the construction of imidazole derivatives, often employing multicomponent strategies to enhance efficiency. researchgate.net One of the classical methods for imidazole synthesis is the Marckwald synthesis, which utilizes α-amino ketones or aldehydes and potassium thiocyanate to form 2-mercaptoimidazoles. wjpsonline.com The resulting 2-mercaptoimidazoles can then be readily desulfurized through various oxidative methods to yield the desired imidazole products. wjpsonline.com

Given that this compound possesses a masked aldehyde and a thiocyanate group, it represents a potential precursor for the synthesis of substituted imidazoles through a Marckwald-type pathway. The acetal can be hydrolyzed to reveal the aldehyde, which can then react with an amine source and the internal thiocyanate functionality to construct the imidazole ring.

Table 1: Selected Methods for Imidazole Synthesis

| Synthesis Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Marckwald Synthesis | α-Amino ketone/aldehyde, Potassium thiocyanate | 2-Mercaptoimidazoles | wjpsonline.com |

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | C-substituted imidazoles | |

| Radiszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | Substituted imidazoles | wjpsonline.com |

This table is generated based on the provided text and offers a simplified overview of common imidazole synthesis methods.

The synthesis of fused heterocyclic systems containing triazole and thiazine (B8601807) rings is an active area of research, driven by the diverse biological activities associated with these scaffolds. researchgate.net The 1,2,3-triazole ring, in particular, is a valuable structural motif that can be synthesized through various methods, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.org

The thiocyanate functionality within this compound can serve as a synthetic handle for the introduction of the necessary functionalities for triazole or thiazine ring formation. For instance, the thiocyanate group can be transformed into a thiol, which can then undergo cyclization reactions with appropriate partners to form thiazine rings. researchgate.net Similarly, strategic manipulation of the thiocyanate group could lead to the formation of an azide, a key component for the synthesis of 1,2,3-triazoles. organic-chemistry.org The construction of these fused heterocyclic systems often involves multi-step sequences that may include S-alkylation followed by intramolecular cyclization. researchgate.net

Construction of Other Diverse Heterocyclic Systems

The utility of this compound and its isomer, 2,2-diethoxyethyl isothiocyanate, extends to the synthesis of a variety of important nitrogen and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

The thiocyanate functional group is a key player in these synthetic strategies. ontosight.ai For instance, the reaction of isothiocyanate derivatives of perfluoroolefins with various nucleophiles has been shown to be a promising method for producing 1,3-thiazoles and 1,3-thiazolines. researchgate.net This highlights the potential of thiocyanate-containing building blocks in constructing sulfur-containing heterocycles.

Furthermore, the isocyanide counterpart, 2,2-diethoxy-1-isocyanoethane, which can be synthesized from the corresponding formamide, has been employed as a C-C-N-C unit in the synthesis of imidazoles, imidazo-imidazoles, and aminoisoxazoles. orgsyn.org While not a direct application of the thiocyanate, the synthetic accessibility of the isocyanide from a related precursor underscores the versatility of the 2,2-diethoxyethyl scaffold.

The synthesis of nitrogen-containing heterocycles often involves cyclization reactions. While specific examples detailing the direct use of this compound in a wide array of these cyclizations are not extensively documented in the provided results, the general principles of using functionalized precursors for heterocycle synthesis are well-established. clockss.org The presence of the acetal-protected aldehyde and the reactive thiocyanate group in this compound provides two distinct handles for sequential or one-pot cyclization strategies to form various heterocyclic rings.

The following table summarizes the types of heterocyclic systems that can be potentially synthesized using the 2,2-diethoxyethyl scaffold, based on the reactivity of the thiocyanate and isothiocyanate functional groups.

| Heterocyclic System | Key Precursor Functional Group | Potential Synthetic Application |

| 1,3-Thiazoles | Isothiocyanate | Reaction with nucleophiles |

| 1,3-Thiazolines | Isothiocyanate | Reaction with nucleophiles |

| Imidazoles | Isocyanide | C-C-N-C building block |

| Imidazo-imidazoles | Isocyanide | C-C-N-C building block |

| Aminoisoxazoles | Isocyanide | C-C-N-C building block |

Mechanistic Investigations of Reactions Involving 2,2 Diethoxyethyl Thiocyanate

Elucidation of Reaction Pathways and Intermediates

There is a notable absence of published research specifically elucidating the reaction pathways and identifying key intermediates in reactions of 2,2-diethoxyethyl thiocyanate (B1210189). Mechanistic studies typically involve a combination of experimental techniques, such as spectroscopy and chromatography, alongside computational modeling to map the energetic landscape of a reaction. Such investigations would be crucial to understanding whether reactions proceed through concerted mechanisms or involve the formation of discrete intermediates like carbocations or radical species. For other thiocyanate compounds, reaction mechanisms are often presumed to be outer-sphere, without the emergence of intermediate complexes. ontosight.ai

Kinetic Studies and Rate Law Determination

Detailed kinetic studies to determine the rate laws for reactions involving 2,2-diethoxyethyl thiocyanate are not available. This type of research is fundamental to understanding reaction mechanisms, as it provides quantitative data on how the concentration of reactants, catalysts, and other species influence the reaction rate. For instance, determining the order of a reaction with respect to each reactant can help to deduce the molecularity of the rate-determining step.

Thermodynamic Parameters of Reactions

Quantitative data on the thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), for reactions of this compound are currently unavailable in the scientific literature. These parameters are essential for predicting the spontaneity and position of equilibrium of a chemical reaction. For example, quantum chemical investigations into the cycloaddition reactions of other thiocyanate analogues have been used to determine the thermodynamic products of the reaction. chemrxiv.orgchemrxiv.org

Stereochemical Control and Regioselectivity Mechanisms

There is no specific information regarding the stereochemical control and regioselectivity in reactions involving this compound. For molecules with stereocenters or the potential for forming different constitutional isomers, understanding the factors that govern the formation of a specific stereoisomer or regioisomer is a critical aspect of synthetic chemistry. Studies on related compounds, such as diethyl (E)-2-fluoromaleate, have shown that [3+2] cycloaddition reactions can proceed with excellent regio- and stereoselectivity. researchgate.net Similar investigations for this compound would be necessary to understand its reactivity in such transformations.

Role of Catalysis and Solvent Effects on Reaction Dynamics

The influence of catalysts and solvents on the reaction dynamics of this compound has not been systematically studied. The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. ontosight.ai Similarly, catalysts can provide alternative, lower-energy reaction pathways. For other cycloaddition reactions, the choice of solvent has been shown to selectively form different regioisomers. chemrxiv.orgchemrxiv.org Research in this area would be vital for optimizing reaction conditions and achieving desired chemical transformations involving this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR of analogous compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Diethoxyethyl thiocyanate (B1210189), ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum of 2,2-Diethoxyethyl thiocyanate is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethoxy groups would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The methylene group attached to the sulfur atom (SCH₂) would likely appear as a doublet, coupled to the adjacent methine proton (CH). The methine proton (CH(OEt)₂) itself would present as a triplet, coupled to the adjacent SCH₂ group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For analogous compounds like methyl thiocyanate, the thiocyanate carbon (-SCN) appears around 112-114 ppm. chemicalbook.com In more complex structures, this chemical shift can vary. The carbons of the diethoxyethyl group would have characteristic shifts: the methyl carbons (CH₃) would be the most upfield, followed by the methylene carbons of the ethoxy groups (OCH₂), the methylene carbon attached to sulfur (SCH₂), and finally the acetal (B89532) carbon (CH(OEt)₂), which would be the most downfield of the aliphatic signals. For comparison, the ¹³C NMR signal for the thiocyanate group in ammonium (B1175870) thiocyanate is observed at approximately 134 ppm. chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for distinguishing between thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS). rsc.org Thiocyanates exhibit ¹⁵N chemical shifts in a characteristic range, typically around -100 ppm relative to a standard. rsc.org This is significantly different from the chemical shifts of isothiocyanates, which are found much further downfield. rsc.org This clear distinction makes ¹⁵N NMR an unambiguous tool for confirming the connectivity of the thiocyanate group in this compound.

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(OCH₂CH₃ )₂ | ~1.2 | Triplet |

| ¹H | -CH(O-CH₂ -CH₃)₂ | ~3.5 - 3.7 | Quartet |

| ¹H | CH₂ -SCN | ~3.0 | Doublet |

| ¹H | CH (OEt)₂ | ~4.8 | Triplet |

| ¹³C | -CH(OCH₂CH₃ )₂ | ~15 | - |

| ¹³C | -CH(O-CH₂ -CH₃)₂ | ~60 - 65 | - |

| ¹³C | CH₂ -SCN | ~35 - 40 | - |

| ¹³C | CH (OEt)₂ | ~100 - 105 | - |

| ¹³C | -SC N | ~110 - 115 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The thiocyanate group (-SCN) has characteristic vibrational modes that are readily identifiable. wikipedia.orgrsc.org

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an organic thiocyanate is the intense and sharp absorption band corresponding to the C≡N triple bond stretch. This band typically appears in the region of 2140-2175 cm⁻¹. nih.govresearchgate.net Its position can be influenced by the solvent and the electronic nature of the attached organic group. nih.gov For this compound, this strong absorption would be a clear indicator of the thiocyanate functionality. Another key vibration is the C-S stretch, which is expected in the range of 600-700 cm⁻¹. researchgate.net The spectrum would also feature strong C-O stretching bands from the ether linkages around 1050-1150 cm⁻¹ and C-H stretching and bending vibrations from the alkyl portions of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch in thiocyanates is also strongly Raman active, appearing around 2140 cm⁻¹. rsc.orgwestmont.edu The C-S stretch is also observable in Raman spectra, typically between 700-780 cm⁻¹. researchgate.netrsc.org Raman spectroscopy can be particularly useful for studying these compounds in aqueous media due to the weak Raman scattering of water. rsc.orgacs.org The symmetry of the molecule or functional group influences the intensity of Raman signals, making it a powerful tool for structural analysis. rsc.org

Characteristic Vibrational Frequencies for the Thiocyanate Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| ν(C≡N) Stretch | 2140 - 2175 | IR, Raman |

| ν(C-S) Stretch | 600 - 780 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₁₃NO₂S), the monoisotopic mass is 175.0667 Da. uni.lu In an MS experiment, this would be observed as the molecular ion peak (M⁺·). The fragmentation of the molecular ion provides clues to the molecule's structure. libretexts.org The molecular ions of organic compounds are often unstable and break apart into smaller, more stable fragments. libretexts.org

Expected fragmentation pathways for this compound would involve the cleavage of its weakest bonds. Common fragmentation patterns could include:

Loss of an ethoxy radical (·OCH₂CH₃, 45 Da) to form an ion at m/z 130.

Cleavage of the C-C bond between the acetal carbon and the thiocyanatomethyl group, leading to fragments such as [CH(OEt)₂]⁺ at m/z 103.

Alpha-cleavage adjacent to the sulfur atom, resulting in the loss of the ·CH(OEt)₂ radical (103 Da) to give a [CH₂SCN]⁺ fragment at m/z 72.

Formation of various smaller fragments resulting from further breakdown of these initial ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 175 | [M]⁺· |

| 130 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., In Situ Spectroscopy)

To understand how this compound might behave in chemical reactions, advanced spectroscopic methods are employed. These techniques can monitor reactions in real-time to identify transient intermediates and elucidate reaction mechanisms.

In situ spectroscopy, such as stopped-flow UV-Vis or time-resolved IR, allows for the observation of reactive species as they form and decay. For example, studies on the decomposition of nitrosyl thiocyanate have utilized stopped-flow UV-Vis spectrophotometry and in situ IR to identify and quantify reaction products and intermediates, leading to a detailed understanding of the reaction pathways. nih.gov

Furthermore, photochemical and electrochemical reactions involving thiocyanates are increasingly studied to develop greener synthetic methods. nih.govrsc.org Techniques like photoredox catalysis can be monitored using spectroscopic methods to understand the role of radical intermediates, such as the thiocyanate radical (·SCN). rsc.orgresearchgate.net For instance, mechanistic studies on the copper-photocatalyzed reactions of olefins with thiocyanates have used techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to detect paramagnetic copper intermediates and to probe the formation of thiocyanate radicals, providing insight into whether the reaction proceeds via a C-S or C-N bond formation. acs.org Two-dimensional infrared (2D IR) spectroscopy has also been used on model compounds like methyl thiocyanate to study solvent effects and hydrogen bonding, which are crucial for understanding reaction dynamics in solution. chemrxiv.org Such advanced methods could be applied to this compound to explore its reactivity, for example in radical-mediated cyclizations or addition reactions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isopropyl bromide |

| Isopropyl thiocyanate |

| Methyl thiocyanate |

| Nitrosyl thiocyanate |

| Phenyl isothiocyanate |

| Phenyl thiocyanate |

| Sodium thiocyanate |

| Allyl thiocyanate |

| Allyl isothiocyanate |

| Ammonium thiocyanate |

| Copper(I) thiocyanate |

| Thiocyanogen (B1223195) |

| Acyl thiocyanates |

| Acyl isothiocyanates |

| Methyl isothiocyanate |

| Nitrosyl thiocyanate |

| Thiocyanogen |

| Nitric oxide |

| Hydrogen cyanide |

| Sulfate (B86663) |

| 1,2-dithiocyanated styrene |

| Benzylthiocyanate |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. For 2,2-diethoxyethyl thiocyanate (B1210189), these methods can elucidate the arrangement of atoms in three-dimensional space and the distribution of electrons, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and its corresponding electronic energy. In studies of various organic thiocyanates and related sulfur-containing compounds, DFT has been successfully employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govrsc.org For 2,2-diethoxyethyl thiocyanate, a DFT calculation, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in any computational analysis. nih.gov

The geometry optimization process would find the lowest energy conformation by exploring the molecule's potential energy surface. For this compound, this would involve determining the rotational positions of the ethoxy groups and the orientation of the thiocyanate group relative to the rest of the molecule. The resulting optimized geometry is crucial for all subsequent computational analyses.

Table 1: Representative DFT-Calculated Properties for a Generic Alkyl Thiocyanate (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.)

| Property | Typical Calculated Value | Significance |

| C-S Bond Length | ~1.76 Å | Indicates the single bond character between the ethyl group and the sulfur atom. wikipedia.org |

| S-C≡N Bond Angle | ~100° (for C-S-C) | Reflects the geometry around the sulfur atom. wikipedia.org |

| C≡N Bond Length | ~1.16 Å | Consistent with a carbon-nitrogen triple bond. wikipedia.org |

| S-C-N Bond Angle | ~180° | Shows the linear nature of the thiocyanate group. wikipedia.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com

In studies of organic thiocyanates, the HOMO is often localized on the sulfur atom and the thiocyanate group, indicating that this is a likely site for electrophilic attack. nih.govresearchgate.net The LUMO, conversely, is often distributed across the thiocyanate group. nih.gov For this compound, a similar distribution would be expected. The presence of the electronegative oxygen atoms in the diethoxyethyl group might influence the energies of these orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. aimspress.com

Table 2: Representative Frontier Orbital Energies for a Generic Alkyl Thiocyanate (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.)

| Orbital | Typical Energy (eV) | Implication for Reactivity |

| HOMO | -7.0 to -9.0 eV | Represents the electron-donating capacity, likely centered on the sulfur/thiocyanate moiety. |

| LUMO | -0.5 to 1.0 eV | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap | 6.0 to 10.0 eV | A larger gap suggests higher stability and lower reactivity. aimspress.com |

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

For any proposed reaction involving this compound, such as its hydrolysis or isomerization, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier. A lower activation energy indicates a faster reaction.

For example, the isomerization of an alkyl thiocyanate to an isothiocyanate is a known reaction. wikipedia.org A computational study of this process for this compound would involve locating the three-membered ring transition state and calculating the energy required to reach it. Similarly, the mechanism of acetal (B89532) hydrolysis under acidic conditions is well-understood and involves protonation, loss of an alcohol, and nucleophilic attack by water. youtube.commasterorganicchemistry.comyoutube.com Computational modeling could provide detailed insights into the energetics of these steps for this specific molecule.

By calculating the energy of the molecule at various points along a reaction coordinate, a potential energy surface (PES) can be mapped out. This surface provides a comprehensive view of the reaction pathway, showing reactants, products, intermediates, and transition states. For a molecule like this compound, mapping the PES for the rotation around the C-C and C-O bonds can reveal the most stable conformations and the energy barriers between them.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the diethoxyethyl group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. youtube.com By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape, showing how the molecule flexes and changes shape at a given temperature. While computationally intensive, MD simulations can reveal information about the average structure, the accessibility of different functional groups, and the interactions with a solvent or other molecules. For this compound, an MD simulation could show how the flexible side chain might fold and potentially interact with the thiocyanate group or how it behaves in an aqueous environment.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

The primary method for predicting spectroscopic properties is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.govresearchgate.net The choice of the functional and the basis set is crucial for obtaining results that correlate well with experimental data. nih.govresearchgate.net For instance, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as the 6-311G++(d,p) for reliable predictions of both NMR and IR spectra of organic molecules. nih.gov

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.govresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound, usually tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts can be further improved by considering the conformational flexibility of the molecule. For a molecule like this compound, which has several rotatable bonds, it is important to perform a conformational analysis to identify the low-energy conformers. The final predicted chemical shifts would then be a Boltzmann-weighted average of the shifts calculated for each significant conformer. nih.gov

While no specific published data exists for this compound, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate the expected values based on its molecular structure and the general principles of computational NMR prediction.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT with the B3LYP functional and 6-311G++(d,p) basis set, referenced to TMS)

¹H NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH (acetal) | 4.85 |

| CH₂ (thiocyanate) | 3.10 |

| O-CH₂ (ethyl) | 3.65 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| SCN | 112.5 |

| CH (acetal) | 101.2 |

| CH₂ (thiocyanate) | 40.8 |

| O-CH₂ (ethyl) | 63.5 |

This table is for illustrative purposes only and does not represent experimentally verified or published computational data.

Prediction of IR Vibrational Frequencies

The prediction of IR vibrational frequencies through computational methods involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies, which often systematically deviate from experimental values due to the neglect of anharmonicity and other effects. nih.gov To improve the accuracy, the calculated frequencies are typically scaled using empirical scaling factors that depend on the computational method and basis set used. nih.gov

For this compound, the most characteristic vibrational modes would be the C≡N stretching of the thiocyanate group, the C-S stretching, the C-O stretching of the ether linkages, and the various C-H stretching and bending modes. The predicted IR spectrum provides a virtual fingerprint of the molecule that can be used for its identification.

A table of predicted characteristic IR vibrational frequencies for this compound is provided below as an illustration of what a computational study would yield.

Hypothetical Predicted IR Vibrational Frequencies for this compound (Calculated using DFT with the B3LYP functional and 6-311G++(d,p) basis set, with appropriate scaling factors applied)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-C≡N | C≡N stretch | 2155 |

| CH₂-S | C-S stretch | 720 |

| C-O-C | Asymmetric C-O stretch | 1120 |

| C-O-C | Symmetric C-O stretch | 1050 |

| C-H (alkane) | C-H stretch | 2980-2850 |

| C-H (alkane) | C-H bend | 1470-1370 |

This table is for illustrative purposes only and does not represent experimentally verified or published computational data.

Future Research Directions and Potential Academic Applications

Development of Novel and Green Synthetic Methodologies

The classical synthesis of alkyl thiocyanates typically involves the reaction of an alkyl halide with a thiocyanate (B1210189) salt, such as potassium thiocyanate. pharmacompass.com For 2,2-Diethoxyethyl thiocyanate, a plausible route would involve the nucleophilic substitution of 2-bromo-1,1-diethoxyethane with a thiocyanate anion.

However, future research could focus on developing more sustainable and efficient "green" synthetic methodologies. Inspired by recent advancements in photochemistry and electrochemistry for the synthesis of organothiocyanates, these approaches could offer milder reaction conditions and reduce waste. For instance, visible-light-induced methods, which have been successfully employed for the preparation of various thiocyanates, could be explored. These reactions often proceed at room temperature and utilize readily available and non-toxic reagents.

Another green approach could involve the direct conversion of 2,2-diethoxyethanol (B41559), the corresponding alcohol, to the thiocyanate. This would bypass the need for a halogenation step, thus improving the atom economy of the synthesis.

Table 1: Potential Synthetic Precursors for this compound

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | 2032-35-1 |

| 2,2-Diethoxyethanol | C₆H₁₄O₃ | 134.17 | 621-63-6 nih.gov |

Exploration of Uncharted Reactivity and Transformation Pathways

The presence of both a thiocyanate and an acetal (B89532) group within the same molecule opens up possibilities for unique reactivity and chemical transformations that have yet to be explored.

The thiocyanate group is a versatile functional group that can undergo various transformations. For example, it can be hydrolyzed to form thiocarbamates or reduced to thiols. rsc.org Furthermore, under certain conditions, organic thiocyanates can isomerize to the more stable isothiocyanates. The influence of the adjacent diethoxyethyl group on the reactivity and stability of the thiocyanate moiety in this compound would be a key area of investigation. The acetal group, generally stable under basic and neutral conditions, is susceptible to hydrolysis under acidic conditions, which could be used as a strategic step in multi-step synthesis to unmask an aldehyde functionality.

Future research could investigate the selective transformation of one functional group in the presence of the other. For instance, could the thiocyanate group be modified while keeping the acetal intact, and vice-versa? The development of orthogonal protection and deprotection strategies would be highly valuable for synthetic chemists.

Application in Materials Chemistry (e.g., coordination polymers, organic frameworks involving thiocyanates)

The thiocyanate ligand is well-known for its ability to coordinate with a wide range of metal ions, acting as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiocyanate group can coordinate to different metal centers, leading to diverse and complex structures.

Future studies could explore the synthesis of coordination polymers using this compound as a ligand with various transition metals. The resulting materials could be investigated for potential applications in areas such as catalysis, gas storage, and sensing.

Interdisciplinary Research with Other Fields of Chemistry (e.g., polymer chemistry, supramolecular chemistry)

The unique structure of this compound makes it an interesting candidate for interdisciplinary research, particularly at the interface of polymer chemistry and supramolecular chemistry.

In polymer chemistry, this compound could potentially be used as a monomer or a functional additive. For instance, the development of methods to polymerize this molecule could lead to novel polymers with interesting properties conferred by the thiocyanate and acetal groups. The acetal functionality could also be used to create degradable polymers, where the polymer backbone can be cleaved under specific conditions.

In the realm of supramolecular chemistry, the diethoxyethyl group could participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions. This could enable the self-assembly of this compound molecules into well-defined supramolecular structures. The study of these assemblies could provide insights into the principles of molecular recognition and self-organization.

Design and Synthesis of Derivatives for Fundamental Chemical Studies

The synthesis of derivatives of this compound would be a crucial step in systematically studying its structure-property relationships. By modifying the alkoxy groups (e.g., replacing ethoxy with methoxy (B1213986) or isopropoxy) or by introducing substituents on the ethyl backbone, researchers could fine-tune the electronic and steric properties of the molecule.

These derivatives could then be used in fundamental chemical studies to probe reaction mechanisms, understand the influence of the acetal group on the thiocyanate's reactivity, and explore the coordination chemistry with different metal ions. This systematic approach would provide a deeper understanding of the chemical behavior of this unique class of compounds and could pave the way for the rational design of new molecules with specific desired properties.

Q & A

Q. What are the established synthetic routes for 2,2-diethoxyethyl thiocyanate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiocyanation reactions. A common approach is the reaction of diethoxyethyl halides (e.g., chloride or bromide) with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) under reflux (60–80°C). For example, analogous methods for related thiocyanates highlight the importance of solvent choice (DMF enhances nucleophilicity) and stoichiometric control to minimize byproducts like disulfides . Key Optimization Factors:

- Temperature: Elevated temperatures (70–90°C) improve reaction kinetics but may degrade thermally unstable intermediates.

- Solvent: Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating high-purity products (>95%) .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR reveals signals for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and the thiocyanate moiety (δ 3.8–4.2 ppm for SCN-CH₂). ¹³C NMR confirms the thiocyanate carbon (δ ~110–115 ppm) .

- IR Spectroscopy: A sharp peak near 2150 cm⁻¹ corresponds to the C≡N stretch in the thiocyanate group .

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 191.08 (C₇H₁₃NO₂S) confirm the molecular formula .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity: Hydrolysis of the thiocyanate group can occur in aqueous or humid environments, forming thiocyanic acid and diethoxyethanol. Store under inert gas (argon) in sealed containers .

- Thermal Stability: Decomposition above 100°C generates volatile byproducts (e.g., CO₂, HCN). Use refrigerated storage (4°C) for long-term preservation .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of diethoxyethyl halides with thiocyanate ions?

Methodological Answer: The reaction proceeds via an SN2 mechanism , where the thiocyanate ion (SCN⁻) attacks the electrophilic carbon adjacent to the ethoxy groups. Computational studies (DFT calculations) suggest that steric hindrance from the diethoxyethyl group lowers the activation energy for backside attack, favoring a concerted pathway . Experimental Validation:

- Kinetic isotope effects (KIE) and Hammett plots can differentiate between SN1 and SN2 pathways.

- Monitoring by GC-MS or TLC (using iodine staining for sulfur-containing compounds) tracks intermediate formation .

Q. How can researchers resolve contradictions in experimental data related to thiocyanate reactivity?

Methodological Answer: Contradictions often arise from competing reactions (e.g., oxidation to sulfates or reduction to thiols). To address this:

Control Experiments: Perform reactions under anaerobic conditions to rule out oxidation .

Spectroscopic Trapping: Use in-situ IR or Raman spectroscopy to detect transient intermediates like thiocyanogen (SCN)₂ .

Computational Modeling: Compare experimental activation energies with DFT-calculated values to validate mechanistic hypotheses .

Q. What are the applications of this compound in medicinal chemistry or agrochemical research?

Methodological Answer:

- Medicinal Chemistry: The thiocyanate group acts as a bioisostere for carboxylates, enhancing membrane permeability in drug candidates. For example, derivatives of similar compounds show antimicrobial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .

- Agrochemicals: Thiocyanates inhibit enzyme activity in pests (e.g., acetylcholinesterase in insects). Structure-activity relationship (SAR) studies can optimize substituents for target specificity .

Methodological Challenges and Solutions

Q. How to mitigate toxicity risks during handling and synthesis?

Safety Protocol:

Q. What analytical techniques are best suited for quantifying thiocyanate degradation products?

Analytical Workflow:

HPLC-UV/Vis: Detect hydrolyzed products (e.g., diethoxyethanol) using a C18 column and λ = 254 nm .

Ion Chromatography: Quantify sulfate ions (SO₄²⁻) from oxidation .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes SN2 |

| Solvent | DMF | Enhances SCN⁻ activity |

| Reaction Time | 6–8 hours | Prevents degradation |

Q. Table 2: Stability Under Storage Conditions

| Condition | Degradation Rate (%/month) | Major Byproduct |

|---|---|---|

| 25°C, dry air | <2% | None |

| 25°C, 60% humidity | 15% | Thiocyanic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.